
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide is a quinoline derivative Quinoline compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with octadecylamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as primary amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and antimalarial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
8-Hydroxyquinoline: Used as a chelating agent in various applications.
Quinoline N-oxide: Studied for its potential as an antimicrobial agent
Uniqueness
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The long octadecyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Eigenschaften
CAS-Nummer |
63011-08-5 |
|---|---|
Molekularformel |
C28H46ClIN2 |
Molekulargewicht |
573.0 g/mol |
IUPAC-Name |
7-chloro-1-methyl-N-octadecylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C28H45ClN2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-27-21-23-31(2)28-24-25(29)19-20-26(27)28;/h19-21,23-24H,3-18,22H2,1-2H3;1H |
InChI-Schlüssel |
FYUMZWJJNUXHAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC1=C2C=CC(=CC2=[N+](C=C1)C)Cl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



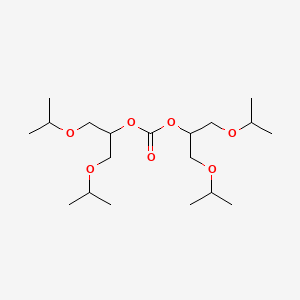

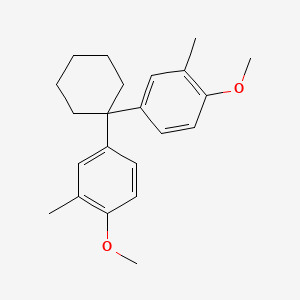

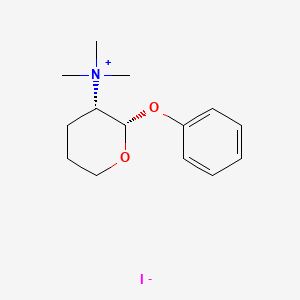
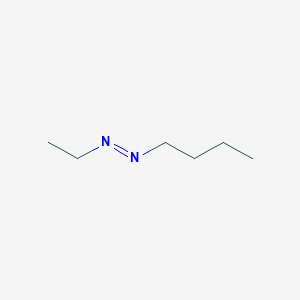

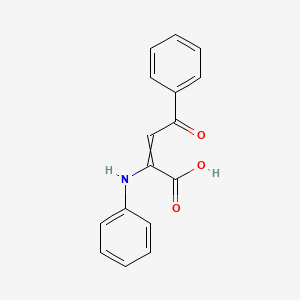

![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)

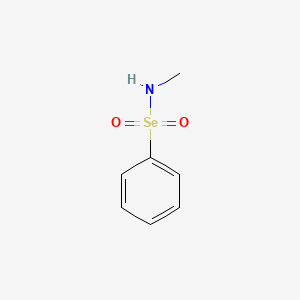
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
